molecular formula C8H15ClN4O2S B1473424 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride CAS No. 1573547-65-5

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride

Cat. No. B1473424
M. Wt: 266.75 g/mol
InChI Key: MXHXQQPMMOUXPA-UHFFFAOYSA-N
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Description

“1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1573547-65-5 . It has a molecular weight of 266.75 . The IUPAC name for this compound is 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2S.ClH/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12;/h6-7,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Research into the applications of compounds similar to "1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride" has largely focused on their potential anticancer and antimicrobial properties. These compounds, often featuring variations of piperazine and pyrazole structures, have been synthesized and evaluated for their efficacy against various cancer cell lines and microbial strains.

  • Anticancer Activity

    A study by Turov (2020) on polyfunctional substituted 1,3-thiazoles, which share structural motifs with the compound of interest, demonstrated significant in vitro anticancer activity across several cancer cell lines, including lung, kidney, breast, and melanoma cells. The presence of a piperazine substituent was noted for enhancing the compounds' effectiveness (Turov, 2020).

  • Antimicrobial Activity

    Research by Mekky and Sanad (2020) on bis(pyrazole-benzofuran) hybrids with a piperazine linker showed promising antibacterial and biofilm inhibition activities against strains such as E. coli, S. aureus, and S. mutans. These compounds were also explored for their inhibitory activities against MRSA and VRE bacterial strains, with one particular compound demonstrating significant efficacy (Mekky & Sanad, 2020).

Molecular Interaction and Synthesis Studies

  • Molecular Interaction Studies

    Research into the molecular interactions of piperazine and pyrazole derivatives has provided insights into their potential therapeutic applications. For example, Shim et al. (2002) analyzed the antagonist interactions of certain pyrazole-3-carboxamide derivatives with the CB1 cannabinoid receptor, illustrating the complex molecular dynamics and potential receptor-targeted applications of these compounds (Shim et al., 2002).

  • Synthesis and Biological Activity Studies

    Further studies have focused on the synthesis of novel compounds with similar structural elements, exploring their biological activities. Gein et al. (2013) synthesized and evaluated the antimicrobial activity and influence on blood coagulation of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, contributing to the understanding of the diverse biological applications of these molecules (Gein et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S.ClH/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12;/h6-7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHXQQPMMOUXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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